molecular formula C17H14N4O4 B2861314 N'-[(Z)-AMINO(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE CAS No. 325804-77-1

N'-[(Z)-AMINO(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE

Cat. No.: B2861314
CAS No.: 325804-77-1
M. Wt: 338.323
InChI Key: DMAAXXUZYJLPLV-UHFFFAOYSA-N
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Description

(Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide typically involves multiple steps. One common method starts with the preparation of 6-methoxy-2-oxo-2H-chromene-3-carbohydrazide. This intermediate is then reacted with isonicotinoyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydrazonamide moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carbohydrazonamide.

    Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carbohydrazonamide.

    Substitution: Formation of various substituted hydrazonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially enhanced biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine

Medically, (Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable lead compound for drug discovery.

Mechanism of Action

The mechanism of action of (Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in disease processes, leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but early studies indicate that it may affect signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-oxo-2H-chromene-3-carbohydrazide: A precursor in the synthesis of the target compound.

    Isonicotinoyl hydrazide: Shares the isonicotinoyl moiety and exhibits similar biological activities.

    2-oxo-2H-chromene derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

What sets (Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide apart from similar compounds is its unique combination of the chromene and isonicotinoyl moieties. This combination enhances its ability to interact with multiple biological targets, potentially leading to a broader spectrum of therapeutic effects.

Properties

IUPAC Name

N-[(Z)-[amino-(6-methoxy-2-oxochromen-3-yl)methylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-24-12-2-3-14-11(8-12)9-13(17(23)25-14)15(18)20-21-16(22)10-4-6-19-7-5-10/h2-9H,1H3,(H2,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAAXXUZYJLPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=NNC(=O)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)/C(=N/NC(=O)C3=CC=NC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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